molecular formula C14H23NO2 B12596603 (2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol CAS No. 650623-29-3

(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol

Cat. No.: B12596603
CAS No.: 650623-29-3
M. Wt: 237.34 g/mol
InChI Key: SBRSPKRNBAWRNX-CQSZACIVSA-N
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Description

(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol is an organic compound with a complex structure that includes a benzyl group, a hydroxyethyl group, and a methylbutanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a benzylamine derivative with a hydroxyethyl halide under basic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as reduction or substitution, to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a simpler alkyl derivative.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol: shares similarities with compounds like benzylamine, hydroxyethylamine, and methylbutanol derivatives.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

650623-29-3

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol

InChI

InChI=1S/C14H23NO2/c1-12(2)14(11-17)15(8-9-16)10-13-6-4-3-5-7-13/h3-7,12,14,16-17H,8-11H2,1-2H3/t14-/m1/s1

InChI Key

SBRSPKRNBAWRNX-CQSZACIVSA-N

Isomeric SMILES

CC(C)[C@@H](CO)N(CCO)CC1=CC=CC=C1

Canonical SMILES

CC(C)C(CO)N(CCO)CC1=CC=CC=C1

Origin of Product

United States

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